molecular formula C22H25N3O4 B2921601 N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892263-74-0

N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2921601
CAS No.: 892263-74-0
M. Wt: 395.459
InChI Key: YLSZQRXCVASEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide belongs to the quinazoline-dione family, a scaffold widely explored in medicinal chemistry due to its versatility in drug design. Its structure features a 1,2,3,4-tetrahydroquinazoline core with:

  • A pentyl chain at position 3, which enhances lipophilicity.
  • A 4-methoxybenzylcarboxamide group at position 7, contributing to electronic and steric effects.
  • Two ketone groups at positions 2 and 4, typical of quinazoline-dione derivatives.

Properties

CAS No.

892263-74-0

Molecular Formula

C22H25N3O4

Molecular Weight

395.459

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O4/c1-3-4-5-12-25-21(27)18-11-8-16(13-19(18)24-22(25)28)20(26)23-14-15-6-9-17(29-2)10-7-15/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,28)

InChI Key

YLSZQRXCVASEPB-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

  • **Formation of the Quinaz

Biological Activity

N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Its unique structure and functional groups suggest significant potential for various biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on available research.

Structural Features

The compound features several notable structural characteristics:

  • Dioxo Groups : These contribute to the compound's reactivity and potential interactions with biological targets.
  • Carboxamide Moiety : This functional group is crucial for hydrogen bonding and can influence the compound's pharmacological properties.
  • Methoxybenzyl Substituent : The presence of the methoxy group may enhance solubility and modify biological interactions.

Anticancer Activity

Research has indicated that compounds within the quinazoline family exhibit significant anticancer properties. Specifically, studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer).
  • IC50 Values : Some derivatives have demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines, comparable to established chemotherapeutics like doxorubicin (IC50 = 0.04 - 0.06 μmol/mL) .

The mechanisms by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : It could activate apoptotic pathways in cancer cells.
  • Radical Scavenging Activity : Some studies indicate that related compounds possess DPPH radical-scavenging capabilities, which can contribute to their anticancer effects by reducing oxidative stress .

Antimicrobial Activity

In addition to its anticancer potential, there is emerging evidence suggesting that quinazoline derivatives may also exhibit antimicrobial properties. This is particularly relevant in light of increasing antibiotic resistance.

Case Studies

  • Study on Antimicrobial Efficacy : Research has shown that certain analogs of quinazoline derivatives demonstrate activity against resistant bacterial strains. While specific data on this compound is limited, its structural similarities to known active compounds suggest potential efficacy .
  • Comparative Analysis : A comparative study highlighted that compounds with similar structural features exhibited varying degrees of antimicrobial activity depending on their substituents and functional groups.

Data Summary

Biological ActivityCell LineIC50 (μmol/mL)Reference
AnticancerA-5490.02 - 0.08
AnticancerHCT-1160.02 - 0.08
AntimicrobialVariousNot specified

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key structural and functional differences between the target compound and similar quinazoline-dione derivatives from the evidence.

Table 1: Substituent Variations and Predicted Properties

Compound Name (Source) R3 Substituent N1 Substituent (Position 1) 7-Carboxamide Group Molecular Weight (g/mol) Predicted LogP*
Target Compound 3-pentyl Not explicitly defined N-(4-methoxybenzyl) ~431.5 (estimated) ~3.8
Compound 29 () 3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl) 4-(3,4-difluorophenyl) 4-methoxybenzyl ester Not reported ~4.2
Compound 3-(4-methoxyphenyl) 1-{2-[(4-ethylphenyl)amino]-2-oxoethyl} N-(4-methylbenzyl) Not reported ~3.5
N-(2-Chlorobenzyl)-... () 3-(4-methylphenyl) 1-(3-nitrobenzyl) N-(2-chlorobenzyl) Not reported ~4.0
CAS 892259-70-0 () 3-(2-methoxyethyl) N-(4-(4-chlorophenoxy)phenyl) Integrated into core structure 465.9 ~3.2

*LogP values estimated using substituent contributions (higher values indicate greater lipophilicity).

Key Findings from Structural Comparisons

a. R3 Substituent Effects
  • The pentyl chain (target compound) provides greater lipophilicity compared to 2-methoxyethyl () or 4-methylphenyl (). This may enhance membrane permeability but reduce aqueous solubility .
b. N1 Substituent Diversity
  • The 3-nitrobenzyl group () is electron-withdrawing, which could destabilize the quinazoline ring compared to the electron-donating 4-methoxybenzyl (target compound). Nitro groups may also confer metabolic instability .
  • Difluorophenyl () and chlorophenoxy () substituents introduce halogen-based polarity, influencing solubility and target affinity .
c. 7-Carboxamide Modifications
  • The 4-methoxybenzyl group (target) balances lipophilicity and electronic effects, whereas 2-chlorobenzyl () increases hydrophobicity and may alter binding kinetics .

Implications for Drug Design

  • Lipophilicity vs. Solubility : Longer alkyl chains (e.g., pentyl) improve lipid bilayer penetration but may require formulation adjustments for bioavailability.
  • Electronic Effects : Methoxy and halogen substituents modulate electron density, impacting interactions with enzymatic active sites.
  • Steric Considerations : Bulky groups like piperidinylpropylcarbamoyl () may limit target engagement despite enhancing specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.